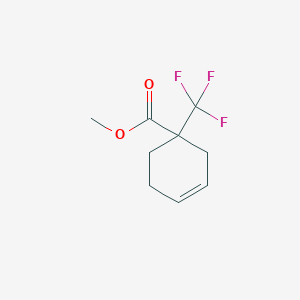
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bis(tert-butoxycarbonyl)amino groups. The molecular formula of this compound is C15H23BN2O6, and it has a molecular weight of 338.16 g/mol .
Vorbereitungsmethoden
The preparation of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid typically involves a multi-step synthetic route:
Reaction of 3-bromopyridine with tert-butyl carbamate: This step results in the formation of 2-(N-Boc-amino)pyridine.
Reaction of 2-(N-Boc-amino)pyridine with boric acid: This step generates the target product, this compound.
Analyse Chemischer Reaktionen
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and reduction reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution reactions: The amino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid has several scientific research applications:
Biology and Medicine: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon–carbon bond. The bis(tert-butoxycarbonyl)amino groups provide steric protection and stability to the molecule, enhancing its reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative commonly used in Suzuki–Miyaura coupling reactions.
4-(Dimethylamino)phenylboronic acid: Another boronic acid derivative with an amino group that enhances its reactivity in certain reactions.
2-(N-Boc-amino)pyridine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a pyridine ring with bis(tert-butoxycarbonyl)amino groups, which provides enhanced stability and reactivity compared to simpler boronic acid derivatives.
Eigenschaften
IUPAC Name |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPXGPGLLNWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)










![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

